molecular formula C14H12Cl3N3O B12916230 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide CAS No. 87848-01-9

2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B12916230
CAS No.: 87848-01-9
M. Wt: 344.6 g/mol
InChI Key: UNDRBCFIYJWMHZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is a pyrimidine derivative characterized by a trichlorinated aromatic ring and a carboxamide group substituted with a 2-isopropylphenyl moiety. The 2-isopropylphenyl group contributes to lipophilicity, which may influence solubility and pharmacokinetic properties.

Properties

CAS No.

87848-01-9

Molecular Formula

C14H12Cl3N3O

Molecular Weight

344.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(2-propan-2-ylphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C14H12Cl3N3O/c1-7(2)8-5-3-4-6-9(8)18-13(21)10-11(15)19-14(17)20-12(10)16/h3-7H,1-2H3,(H,18,21)

InChI Key

UNDRBCFIYJWMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2-isopropylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .

Comparison with Similar Compounds

Key Compounds for Comparison:

2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide

  • Core structure : Pyrimidine with 2,4,6-trichloro substitution.
  • Carboxamide substituent : N-linked 2-isopropylphenyl group.
  • Molecular weight : ~331.35 g/mol (calculated).

2-(4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (Compound 6l, from ) Core structure: Pyrimidine with unsubstituted aromatic ring. Carboxamide substituent: N-methyl and N-(3-(4-nitrophenoxy)propyl) groups. Additional groups: Piperazine ring with 4-acetyl-2-nitrophenyl and nitro substituents. Molecular weight: 758.29 g/mol (observed via ESI-MS) .

Table 1: Structural and Physical Property Comparison

Property 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide Compound 6l
Molecular Weight ~331.35 g/mol 758.29 g/mol
Key Substituents 2,4,6-Cl; 2-isopropylphenyl Piperazine, nitro, acetyl, nitrophenoxy
IR Peaks (C=O) ~1620–1650 cm⁻¹ (predicted) 1621 cm⁻¹, 1592 cm⁻¹ (observed)
Lipophilicity High (due to Cl and isopropyl groups) Moderate (polar nitro/acetyl groups)
Synthetic Utility Electrophilic sites for substitution Likely tailored for receptor binding

Spectroscopic and Reactivity Differences

  • IR Spectroscopy :

    • The trichloro substitution in the main compound may shift C=O stretching frequencies slightly higher compared to Compound 6l due to increased electron withdrawal .
    • Chlorine atoms may introduce additional C-Cl stretching peaks (~550–850 cm⁻¹), absent in Compound 6l.
  • Mass Spectrometry :

    • Compound 6l exhibits a larger [M+H]+ ion (758.29) due to its extended substituents, whereas the main compound’s simpler structure results in a lower molecular weight .
  • Reactivity :

    • The trichloropyrimidine core is more reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols) compared to the unsubstituted pyrimidine in Compound 6l.
    • Compound 6l’s nitro and acetyl groups may facilitate redox or condensation reactions, which are less accessible in the main compound.

Biological Activity

2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12Cl3N3O
  • Molecular Weight : 317.61 g/mol

The presence of the pyrimidine ring and the trichloro substituents enhance its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that 2,4,6-trichloropyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamideStaphylococcus aureus32 µg/mL
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamideEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression. Notably, it has demonstrated efficacy against melanoma and breast cancer cell lines .

Case Study : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 15 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cellular metabolism. For example, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells .

The biological activity of 2,4,6-trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : By binding to active sites of enzymes like DHFR, it prevents substrate access and enzymatic activity.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

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